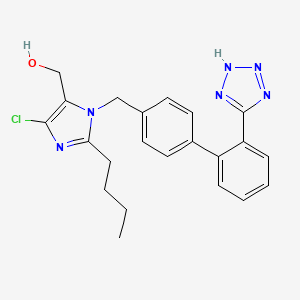
Losartan
Cat. No. B1675146
Key on ui cas rn:
114798-26-4
M. Wt: 422.9 g/mol
InChI Key: PSIFNNKUMBGKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07923566B2
Procedure details


Dupont/Merck in their patents and papers always described that trityl losartan of the formula (7) is detritylated to get Losartan. They have used trimethyl tin azide or tri alkyl tin azides for the preparation of tetrazoles. The trityl Losartan of the formula (7) is reacted with mineral acid to give Losartan of the formula (1). The trityl Losartan of the formula (7) is prepared using trimethyl or trialkyl tin azide for the formation of tetrazole nucleus.

[Compound]
Name
tri alkyl tin azides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
tetrazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name

Name
Identifiers


|
REACTION_CXSMILES
|
C[Sn](N=[N+]=[N-])(C)C.[CH3:8][CH2:9][CH2:10][CH2:11][C:12]1[N:16]([CH2:17][C:18]2[CH:23]=[CH:22][C:21]([C:24]3[C:29]([C:30]4[N:34]=[N:33][N:32](C(C5C=CC=CC=5)(C5C=CC=CC=5)C5C=CC=CC=5)[N:31]=4)=[CH:28][CH:27]=[CH:26][CH:25]=3)=[CH:20][CH:19]=2)[C:15]([CH2:54][OH:55])=[C:14]([Cl:56])[N:13]=1>>[CH3:8][CH2:9][CH2:10][CH2:11][C:12]1[N:16]([CH2:17][C:18]2[CH:23]=[CH:22][C:21]([C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:29]=3[C:30]3[N:34]=[N:33][NH:32][N:31]=3)=[CH:20][CH:19]=2)[C:15]([CH2:54][OH:55])=[C:14]([Cl:56])[N:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Sn](C)(C)N=[N+]=[N-]
|
Step Two
[Compound]
|
Name
|
tri alkyl tin azides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
tetrazoles
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl
|
[Compound]
|
Name
|
( 7 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCC1=NC(=C(N1CC=2C=CC(=CC2)C=3C=CC=CC3C4=NNN=N4)CO)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
